Bcl6-IN-4
Overview
Description
BCL6-IN-4 is a benzimidazolone-based compound designed to inhibit the protein-protein interaction between B-cell lymphoma 6 protein (BCL6) and its co-repressors. BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during antibody affinity maturation. Deregulation of BCL6 is associated with the development of diffuse large B-cell lymphoma, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BCL6-IN-4 involves multiple steps, starting with the preparation of the benzimidazolone core. The key steps include:
Formation of Benzimidazolone Core: The benzimidazolone core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The core structure is then modified through various substitution reactions to introduce functional groups that enhance binding affinity and pharmacokinetic properties.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BCL6-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups, which can further enhance its solubility and binding affinity.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazolone core, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones with enhanced binding affinity and pharmacokinetic properties .
Scientific Research Applications
BCL6-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the protein-protein interactions involving BCL6 and its co-repressors.
Biology: Helps in understanding the role of BCL6 in germinal center formation and maintenance.
Medicine: Investigated as a potential therapeutic agent for the treatment of diffuse large B-cell lymphoma and other BCL6-related malignancies.
Industry: Used in the development of new therapeutic agents targeting BCL6 and related pathways
Mechanism of Action
BCL6-IN-4 exerts its effects by binding to the BTB domain of BCL6, thereby disrupting its interaction with co-repressors such as NCoR, SMRT, and BCOR. This disruption leads to the re-expression of genes involved in cell cycle control, cell death, and differentiation, ultimately inhibiting the growth of BCL6-dependent lymphoma cells .
Comparison with Similar Compounds
Uniqueness: BCL6-IN-4 is unique in its ability to cause rapid degradation of BCL6, making it a potent inhibitor with potential therapeutic applications in BCL6-dependent malignancies .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
5-[[5-chloro-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O3/c1-23(2,34)10-11-32-19-12-16(8-9-18(19)30(7)22(32)33)28-20-17(26)13-27-21(29-20)31-14-24(3,4)35-25(5,6)15-31/h8-9,12-13,34H,10-11,14-15H2,1-7H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPLWWYPZAURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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